1-(3-(1-Methyl-1H-pyrrol-2-yl)phenyl)ethan-1-one
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Overview
Description
1-(3-(1-Methyl-1H-pyrrol-2-yl)phenyl)ethan-1-one is an organic compound with the molecular formula C13H13NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique structure, which combines a pyrrole ring with a phenyl group and an ethanone moiety. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-(1-Methyl-1H-pyrrol-2-yl)phenyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-pyrrole with a suitable phenyl ethanone derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as zinc chloride or aluminum chloride, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
1-(3-(1-Methyl-1H-pyrrol-2-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl or pyrrole derivatives.
Scientific Research Applications
1-(3-(1-Methyl-1H-pyrrol-2-yl)phenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(1-Methyl-1H-pyrrol-2-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: A simpler derivative with similar structural features.
2-Acetyl-1-methylpyrrole: Another pyrrole derivative with an acetyl group.
N-Methyl-2-acetylpyrrole: A related compound with a similar functional group arrangement.
Uniqueness
1-(3-(1-Methyl-1H-pyrrol-2-yl)phenyl)ethan-1-one is unique due to its combination of a pyrrole ring with a phenyl group and an ethanone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H13NO |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-[3-(1-methylpyrrol-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H13NO/c1-10(15)11-5-3-6-12(9-11)13-7-4-8-14(13)2/h3-9H,1-2H3 |
InChI Key |
ATTPIVCXRSMIBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CN2C |
Origin of Product |
United States |
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